(4aS,6aR,6bS,10S,12aS,14aR,14bR)-Methyl 10-acetoxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate
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Overview
Description
The compound (4aS,6aR,6bS,10S,12aS,14aR,14bR)-Methyl 10-acetoxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate is a complex organic molecule with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including cyclization, oxidation, and esterification reactions. The starting materials are often simple organic molecules that undergo a series of transformations to form the complex polycyclic structure. Key steps may include:
Cyclization: Formation of the polycyclic core through intramolecular cyclization reactions.
Oxidation: Introduction of oxygen-containing functional groups using oxidizing agents.
Esterification: Formation of ester bonds through reactions with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or hydrocarbons.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol: Another polycyclic compound with similar structural features.
Calcipotriene: A compound with a similar polycyclic structure used in dermatology.
Uniqueness
This compound is unique due to its specific arrangement of functional groups and polycyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C33H50O5 |
---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
methyl (4aS,6aR,6bS,10S,12aS,14aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-3,4,5,6,7,8,8a,10,11,12,14a,14b-dodecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C33H50O5/c1-20(34)38-25-11-12-30(6)23(29(25,4)5)10-13-31(7)24(30)18-22(35)26-21-19-28(2,3)14-16-33(21,27(36)37-9)17-15-32(26,31)8/h18,21,23,25-26H,10-17,19H2,1-9H3/t21-,23?,25+,26+,30+,31-,32-,33+/m1/s1 |
InChI Key |
MHESADREAJTXQD-DGYOQBDUSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2(C(C1(C)C)CC[C@@]3(C2=CC(=O)[C@H]4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)OC)C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2=CC(=O)C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C |
Origin of Product |
United States |
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